molecular formula C13H6F4O4S B13348884 6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate

6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate

Cat. No.: B13348884
M. Wt: 334.24 g/mol
InChI Key: NHJAMRCTTYQHHT-UHFFFAOYSA-N
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Description

6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom and a trifluoromethanesulfonate group attached to a dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate typically involves multi-step organic reactions. One common method starts with the fluorination of dibenzofuran, followed by the introduction of the trifluoromethanesulfonate group. The reaction conditions often require the use of strong bases, such as potassium carbonate, and catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). The reactions are usually carried out under inert gas conditions to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include n-butyl lithium, triethyl borate, and hydrochloric acid. The reactions are often conducted in solvents like tetrahydrofuran (THF) under controlled temperatures ranging from -78°C to room temperature .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized dibenzofuran derivatives .

Scientific Research Applications

6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate involves its ability to undergo various chemical transformations. The presence of the fluorine atom and trifluoromethanesulfonate group influences its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that contribute to its overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and serve as a versatile intermediate makes it valuable in scientific research and industrial applications .

Properties

Molecular Formula

C13H6F4O4S

Molecular Weight

334.24 g/mol

IUPAC Name

(6-fluorodibenzofuran-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C13H6F4O4S/c14-9-5-1-3-7-8-4-2-6-10(12(8)20-11(7)9)21-22(18,19)13(15,16)17/h1-6H

InChI Key

NHJAMRCTTYQHHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)OC3=C2C=CC=C3F

Origin of Product

United States

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